![molecular formula C23H22N2O5 B2577175 6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid CAS No. 1024289-56-2](/img/structure/B2577175.png)
6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Approaches and Biological Activities
Benzodiazepines, including compounds with structures similar to 6-(1,3-benzodiazol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid, are pivotal in pharmaceutical and medicinal chemistry due to their vast array of biological activities. These activities include anxiolytic, anticonvulsant, sedative, and muscle relaxant effects. A comprehensive review by Teli et al. (2023) on the synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine highlights the evolution of synthetic strategies over the past five years. This review underscores the significance of these compounds in the development of drugs with enhanced efficacy and reduced adverse effects (Teli et al., 2023).
Pharmacological and Synthetic Profiles
The pharmacological profile of benzothiazepines, closely related to benzodiazepines, demonstrates their importance in drug discovery due to their versatile bioactivities. As discussed by Dighe et al. (2015) and Khasimbi et al. (2021), these compounds exhibit a wide range of biological effects, including acting as tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. Their diverse pharmacological actions make them critical targets for the development of new therapeutic agents (Dighe et al., 2015; Khasimbi et al., 2021).
Environmental Impact and Degradation
Benzodiazepines, due to their widespread use, have become emerging contaminants in the environment. Kosjek et al. (2012) investigated the occurrence, fate, and transformation of benzodiazepines in water treatment processes, revealing their persistence in the environment and the challenges associated with their removal. This research is vital for understanding the environmental impact of pharmaceutical compounds and developing more sustainable pharmaceutical practices (Kosjek et al., 2012).
Alternative Therapeutic Approaches
Given the concerns associated with benzodiazepine use, such as dependency and cognitive effects, there is a growing interest in identifying alternative therapeutic strategies. Research into novel anxiolytic-like compounds, as discussed by Strub et al. (2016), highlights the potential of new molecular entities that offer anxiolytic effects without the typical side effects associated with benzodiazepines. These studies are critical for the development of safer and more effective treatments for anxiety and related disorders (Strub et al., 2016).
特性
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-23(2)9-16-20(17(26)10-23)21(12-4-6-18-19(8-12)30-11-29-18)25-14-5-3-13(22(27)28)7-15(14)24-16/h3-8,21,24-25H,9-11H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXQUDXFPZQCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)O)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2577092.png)
![1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2577093.png)
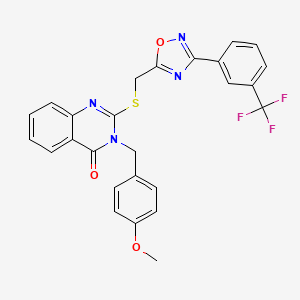
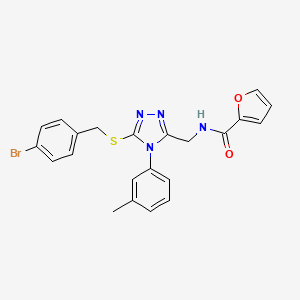
![N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide](/img/structure/B2577099.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2577101.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2577102.png)

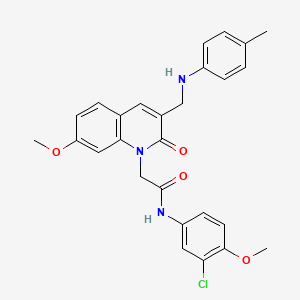
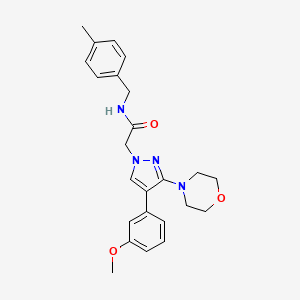
![3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2577109.png)

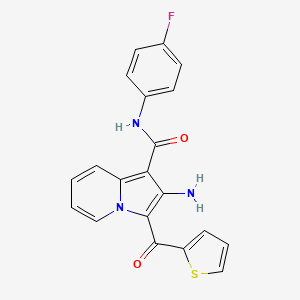
![6-(2,3-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2577115.png)